4-(2-chlorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-(2-chlorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol often involves multistep reactions, including heterocyclization and cyclization processes. For instance, compounds with structural similarities have been synthesized by reacting chlorophenyl isothiocyanate with formic hydrazide or through ring-switching hydrazinolysis of precursor molecules in ethanol medium, demonstrating the versatility in synthetic strategies for triazole derivatives (Yeo et al., 2019); (Holota et al., 2018).
Molecular Structure Analysis
The molecular structure of triazole derivatives, including 4-(2-chlorophenyl)-5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol, is characterized by X-ray diffraction methods, revealing planar triazole rings and orthogonal orientations of substituent groups, such as chlorophenyl rings. These studies provide insights into the conformation and crystal packing of these compounds, aiding in understanding their chemical behavior and interactions (Yathirajan et al., 2005).
properties
IUPAC Name |
4-(2-chlorophenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN5S/c13-8-3-1-2-4-10(8)18-11(16-17-12(18)19)9-7-14-5-6-15-9/h1-7H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBTXAFJLFRSFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=NNC2=S)C3=NC=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
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